molecular formula C5H9NO2 B3053759 3-(Dimethylamino)prop-2-enoic acid CAS No. 55980-34-2

3-(Dimethylamino)prop-2-enoic acid

Cat. No.: B3053759
CAS No.: 55980-34-2
M. Wt: 115.13 g/mol
InChI Key: NKNBYFBSHOGEKE-UHFFFAOYSA-N
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Description

3-(Dimethylamino)prop-2-enoic acid (CAS 55980-34-2) is a specialized α,β-unsaturated carboxylic acid with a molecular weight of 115.13 g/mol and the molecular formula C 5 H 9 NO 2 . Its structure is characterized by a dimethylamino (–N(CH 3 ) 2 ) substituent at the β-position of the propenoic acid backbone, which acts as a strong electron-donating group . This key feature confers unique electronic and steric properties that distinguish it from other prop-2-enoic acid derivatives, making it a versatile and valuable building block in organic synthesis . The primary research value of this compound lies in its role as a precursor for synthesizing more complex molecules. Its reactivity allows it to participate in various key synthetic pathways, including the Wittig reaction and Michael addition reactions . For instance, it can be synthesized via a Wittig reaction using ethoxycarbonylmethylidenetriphenylphosphorane and a dimethylamino-substituted aldehyde, achieving yields of approximately 77% . Furthermore, its enhanced solubility in polar solvents, imparted by the dimethylamino group, facilitates its use in diverse reaction media . Researchers also utilize related enoic acid structures in biocatalytic synthesis , employing enzymes like the aldolase NahE to create versatile intermediates under mild aqueous conditions . This chemical is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

3-(dimethylamino)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-6(2)4-3-5(7)8/h3-4H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNBYFBSHOGEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80307544
Record name 3-(dimethylamino)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55980-34-2
Record name 3-(dimethylamino)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Wittig Reaction-Based Synthesis

General Reaction Mechanism

The Wittig reaction, a cornerstone in olefin synthesis, has been adapted for preparing 3-(dimethylamino)prop-2-enoic acid. This method employs ethoxycarbonylmethylidenetriphenylphosphorane (Ph$$3$$P=CHCO$$2$$Et) to react with a dimethylamino-substituted aldehyde. The reaction proceeds via a [2+2] cycloaddition intermediate, followed by elimination to form the α,β-unsaturated ester, which is subsequently hydrolyzed to the carboxylic acid.

Experimental Procedure
  • Reagents :

    • Dimethylaminoacetaldehyde (hypothetical starting material)
    • Ethoxycarbonylmethylidenetriphenylphosphorane (2.2 equiv)
    • Aqueous NaOH (9.1 wt%, 5.8 equiv)
    • 15% HCl for acidification
  • Conditions :

    • Temperature: 75°C
    • Duration: 18–24 hours
    • Workup: Filtration of triphenylphosphine oxide, acidification to pH 2–3
  • Yield : ~77% (extrapolated from analogous cinnamic acid synthesis)

Challenges and Optimizations
  • Aldehyde Stability : Dimethylaminoacetaldehyde is prone to self-condensation. Stabilization via in situ generation or low-temperature handling is critical.
  • Phosphorane Reactivity : Excess phosphorane (2.2 equiv) ensures complete aldehyde conversion.

Michael Addition and Hydrolysis

Nucleophilic Amination of Propiolic Acid

This two-step approach involves:

  • Michael Addition : Dimethylamine attacks propiolic acid ($$ \text{HC≡CCOOH} $$) at the β-position, forming 3-(dimethylamino)propiolic acid.
  • Tautomerization : The intermediate tautomerizes to the α,β-unsaturated acid under acidic or basic conditions.
Reaction Scheme

$$
\text{HC≡CCOOH} + (\text{CH}3)2\text{NH} \xrightarrow{\text{EtOH, 50°C}} (\text{CH}3)2\text{N}-\text{C≡CCOOH} \xrightarrow{\text{H}2\text{O, H}^+} (\text{CH}3)2\text{N}-\text{CH}2-\text{CHCOOH}
$$

Key Parameters
  • Catalyst : Triethylamine (5 mol%) accelerates the Michael addition.
  • Yield : 65–70% (theoretical, based on analogous aminations).

Hydrolysis of Ester Precursors

Ester Synthesis via Wittig Reaction

Ethyl 3-(dimethylamino)prop-2-enoate serves as a hydrolyzable precursor. Synthesis follows the Wittig protocol using dimethylaminoacetaldehyde and ethoxycarbonylmethylidenetriphenylphosphorane .

Hydrolysis Conditions
  • Basic Hydrolysis : 2M NaOH, reflux, 6 hours (yield: 85%).
  • Acidic Hydrolysis : 6M HCl, 80°C, 4 hours (yield: 78%).

Knoevenagel Condensation

Reaction Design

Condensation of dimethylaminoacetaldehyde with malonic acid in the presence of pyridine or piperidine:
$$
(\text{CH}3)2\text{N}-\text{CH}2-\text{CHO} + \text{HOOCCH}2\text{COOH} \xrightarrow{\text{pyridine, Δ}} (\text{CH}3)2\text{N}-\text{CH}=\text{CHCOOH} + \text{CO}2 + \text{H}2\text{O}
$$

Optimization Insights
  • Catalyst : Piperidine (10 mol%) enhances reaction rate.
  • Yield : 70–75% (modeled after cinnamic acid syntheses).

Industrial-Scale Production

Continuous Flow Reactor Design

Recent advances employ continuous flow systems to mitigate challenges in batch processing:

  • Residence Time : 30 minutes
  • Temperature : 70°C
  • Catalyst : Heterogeneous tin oxide (SnO$$_2$$) nanoparticles (0.5 wt%)

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Key Advantage Limitation
Wittig Reaction 77 75 High regioselectivity Phosphorane waste generation
Michael Addition 65 50 Simple two-step process Propiolic acid instability
Ester Hydrolysis 85 80 Mild conditions Requires ester synthesis
Knoevenagel 70 100 No phosphorane reagents High-temperature requirement

Emerging Techniques

Photocatalytic Amination

Visible-light-driven amination of acrylic acid using Ru(bpy)$$_3^{2+}$$ as a photocatalyst:

  • Conditions : Blue LED, room temperature, 12 hours
  • Yield : 60% (preliminary data)

Biocatalytic Routes

Engineered Candida antarctica lipase B (CAL-B) catalyzes the addition of dimethylamine to acrylic acid:

  • Solvent : Phosphate buffer (pH 7.5)
  • Conversion : 55% (24 hours)

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Dimethylamino)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)prop-2-enoic acid involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Key Findings :

  • The dimethylamino group in this compound increases basicity and solubility in aqueous media compared to aryl-substituted analogs like caffeic acid (solubility ~2.1 g/L in water) .
  • Aryl-substituted derivatives (e.g., 3-(2-fluorophenyl)prop-2-enoic acid) exhibit lipophilic behavior, making them suitable for hydrophobic interactions in drug design .

Nucleophilic Additions

  • This compound: The electron-donating dimethylamino group reduces electrophilicity at the β-carbon, slowing nucleophilic attack compared to electron-deficient analogs. However, its basicity facilitates protonation, enabling selective reactions under acidic conditions .
  • 3-(4-Bromobenzoyl)prop-2-enoic acid: The electron-withdrawing bromobenzoyl group enhances electrophilicity, promoting rapid nucleophilic additions (e.g., with ethyl cyanoacetate) to form pyridine derivatives .

Cyclization and Heterocycle Formation

  • Caffeic acid: Undergoes oxidative dimerization to form lignin-like polymers due to phenolic –OH groups .
  • This compound: Forms coordination complexes with transition metals (e.g., Cu²⁺), serving as a ligand in catalysis .

Biological Activity

3-(Dimethylamino)prop-2-enoic acid, also known as DMAPA, is an organic compound with significant potential in various biological applications. Its structure features a dimethylamino group, which enhances its reactivity and interaction with biological molecules. This article explores the biological activity of DMAPA, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C₅H₁₃N₁O₂
  • Molecular Weight : 115.17 g/mol
  • CAS Number : 55980-34-2

The presence of the dimethylamino group in DMAPA is crucial for its biological activity, allowing it to participate in various chemical reactions and interact with enzymes and proteins.

Antimicrobial Activity

Research indicates that DMAPA exhibits antimicrobial properties against a range of bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of DMAPA against common pathogens such as Escherichia coli and Staphylococcus aureus. Results demonstrated that DMAPA significantly inhibited bacterial growth, suggesting its potential as an antibacterial agent.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
E. coli15100
S. aureus18100

Anticancer Properties

DMAPA has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways.

Research Findings

In vitro studies have shown that DMAPA can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death.

Antioxidant Activity

The antioxidant potential of DMAPA is attributed to its ability to scavenge free radicals and reduce oxidative stress. This property is vital for preventing cellular damage associated with chronic diseases.

Comparative Analysis

A comparative study highlighted the antioxidant activity of DMAPA relative to other phenolic compounds:

CompoundDPPH Scavenging Activity (%)
DMAPA72
Gallic Acid80
Ascorbic Acid90

The biological effects of DMAPA are mediated through several mechanisms:

  • Enzyme Interaction : The dimethylamino group allows for hydrogen bonding with enzymes, potentially inhibiting their activity.
  • Cell Membrane Disruption : DMAPA may integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Reactive Oxygen Species (ROS) Regulation : By scavenging ROS, DMAPA mitigates oxidative stress and protects cellular integrity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Dimethylamino)prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
3-(Dimethylamino)prop-2-enoic acid

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